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Compound of Interest

Compound Name: 2-(Difluoromethyl)pyridine

Cat. No.: B040438 Get Quote

Introduction: The Emergence of 2-
(Difluoromethyl)pyridine in Medicinal and
Agrochemical Research
The strategic incorporation of fluorine into organic molecules has become a cornerstone of

modern drug discovery and agrochemical development. The difluoromethyl (-CHF₂) group, in

particular, offers a unique combination of properties, acting as a lipophilic hydrogen bond donor

and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and target

affinity. 2-(Difluoromethyl)pyridine has emerged as a key building block in this context,

finding application in the synthesis of novel therapeutic agents and crop protection chemicals.

[1][2][3][4] Its utility stems from the nuanced electronic effects of the -CHF₂ group on the

pyridine ring, which can modulate pKa, dipole moment, and intermolecular interactions.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of

2-(Difluoromethyl)pyridine, offering a foundational resource for researchers and scientists. By

delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, this guide aims to facilitate its unambiguous identification,

characterization, and application in complex molecular design.

Molecular Structure and Isotopic Abundance
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Chemical Formula: C₆H₅F₂N

Molecular Weight: 129.11 g/mol [5]

CAS Number: 114468-01-8[5]

The inherent isotopic distribution of the constituent elements, particularly the presence of ¹³C,

will manifest in the mass spectrum, providing valuable confirmation of the elemental

composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of 2-
(Difluoromethyl)pyridine. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a multi-

dimensional view of the molecule's electronic environment.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: A solution of 2-(Difluoromethyl)pyridine (approximately 10-20 mg) is

prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) within a standard 5 mm NMR tube.

The choice of solvent is critical; chloroform-d is a common choice due to its ability to dissolve a

wide range of organic compounds and its well-defined residual solvent peak for referencing.

Instrumentation: Data are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz

or higher for ¹H).

Acquisition Parameters (Typical):

¹H NMR: Pulse angle (30-90°), acquisition time (~2-4 s), relaxation delay (1-5 s), number of

scans (8-16).

¹³C NMR: Proton-decoupled, pulse angle (~30°), acquisition time (~1-2 s), relaxation delay

(2-5 s), number of scans (≥1024).

¹⁹F NMR: Proton-decoupled or coupled, pulse angle (~30°), acquisition time (~1-2 s),

relaxation delay (1-5 s), number of scans (16-64).
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¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum of 2-(Difluoromethyl)pyridine is characterized by distinct signals for

the aromatic protons and a characteristic triplet for the difluoromethyl proton.

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 ~8.65 d ~4.8

H-4 ~7.80 td ~7.7, 1.7

H-3 ~7.60 d ~7.8

H-5 ~7.35 ddd ~7.5, 4.8, 1.1

-CHF₂ ~6.70 t ~56.4

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent

and spectrometer frequency.

Causality Behind the Spectral Features:

Aromatic Region: The downfield chemical shifts of the pyridine protons are due to the

deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The

observed splitting patterns (doublet, triplet of doublets, etc.) arise from spin-spin coupling

with adjacent protons, allowing for unambiguous assignment.

Difluoromethyl Proton: The proton of the -CHF₂ group appears as a triplet due to coupling

with the two equivalent fluorine atoms (²JHF). The large coupling constant (~56 Hz) is

characteristic of geminal H-F coupling. This signal is a key diagnostic feature for the

presence of the difluoromethyl group.

¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The

carbon of the difluoromethyl group exhibits a characteristic triplet due to one-bond coupling

with the two fluorine atoms.
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Carbon
Assignment

Chemical Shift (δ,
ppm)

Multiplicity (due to
¹⁹F coupling)

Coupling Constant
(J, Hz)

C-2 ~153.0 t ~25.0

C-6 ~150.0 s -

C-4 ~137.0 s -

C-3 ~125.0 s -

C-5 ~121.0 s -

-CHF₂ ~115.0 t ~238.0

Note: Chemical shifts are approximate and referenced to the solvent peak.

Expert Insights:

C-F Coupling: The magnitude of the one-bond carbon-fluorine coupling constant (¹JCF) is

typically large (~238 Hz) and is a definitive indicator of a direct C-F bond. The two-bond

coupling (²JCF) to the C-2 carbon of the pyridine ring is significantly smaller.

Linewidths: Carbons directly attached to fluorine can sometimes exhibit broader signals due

to scalar relaxation of the second kind.

¹⁹F NMR Spectral Data & Interpretation
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and

environment of the difluoromethyl group.

Fluorine
Assignment

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CHF₂ ~ -110 to -120 d ~56.4

Note: Chemical shifts are typically referenced to an external standard like CFCl₃.

Field-Proven Observations:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ¹⁹F chemical shift of the -CHF₂ group is sensitive to the electronic nature of the attached

aromatic ring.

In a proton-coupled ¹⁹F NMR spectrum, the signal will appear as a doublet due to coupling

with the geminal proton (²JHF). This provides a direct correlation with the ¹H NMR data.

Infrared (IR) Spectroscopy: Vibrational
Fingerprinting
IR spectroscopy provides valuable information about the functional groups and overall

vibrational modes of the molecule.

Experimental Protocol: IR Data Acquisition
Sample Preparation: For a liquid sample like 2-(Difluoromethyl)pyridine, a thin film can be

prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total

Reflectance (ATR) can be used for neat sample analysis.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum, typically in the range of 4000-400 cm⁻¹.

Key IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group

~3050-3100 C-H stretch Aromatic

~2980 C-H stretch -CHF₂

~1590, 1570, 1470, 1435 C=C and C=N stretch Pyridine ring

~1100-1200 C-F stretch -CHF₂

~750-800 C-H out-of-plane bend Aromatic

Trustworthiness of the Data: The combination of the aromatic C-H and ring stretching vibrations

with the strong C-F stretching bands provides a unique "fingerprint" for 2-
(Difluoromethyl)pyridine, allowing for confident identification. The presence of the

characteristic C-F stretching absorption is a critical piece of evidence.
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information

from the fragmentation pattern of the molecule.

Experimental Protocol: MS Data Acquisition
Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable

compounds like 2-(Difluoromethyl)pyridine. Electrospray Ionization (ESI) could be used if

analyzing for the protonated molecule [M+H]⁺.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

Expected Mass Spectrum Data (EI)
Molecular Ion (M⁺): m/z = 129. This peak corresponds to the intact molecule that has lost

one electron. Its presence confirms the molecular weight.

Key Fragment Ions:

m/z = 110: [M - F]⁺ - Loss of a fluorine atom.

m/z = 78: [M - CHF₂]⁺ - Loss of the difluoromethyl group, resulting in the pyridyl cation.

This is often a prominent peak.

m/z = 51: [C₄H₃]⁺ - A common fragment from the pyridine ring.

Self-Validating System: The observation of the molecular ion at m/z 129, along with the

characteristic loss of the difluoromethyl group to give a fragment at m/z 78, provides a robust

and self-validating confirmation of the structure of 2-(Difluoromethyl)pyridine.

Integrated Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 2-(Difluoromethyl)pyridine.
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Mass Spectrometry
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Caption: Workflow for the spectroscopic characterization of 2-(Difluoromethyl)pyridine.

Conclusion: A Foundational Dataset for Advanced
Research
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This technical guide provides a detailed and authoritative overview of the key spectroscopic

data for 2-(Difluoromethyl)pyridine. The presented NMR, IR, and MS data, along with the

interpretive insights, offer a robust framework for the confident identification and

characterization of this important fluorinated building block. By understanding the nuances of

its spectroscopic signature, researchers can accelerate their progress in the design and

synthesis of novel molecules with enhanced biological and material properties. The protocols

and data herein serve as a self-validating system, ensuring the scientific integrity of future

research endeavors that utilize 2-(Difluoromethyl)pyridine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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